molecular formula C14H27NO B1476137 1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol CAS No. 2098031-75-3

1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol

Cat. No.: B1476137
CAS No.: 2098031-75-3
M. Wt: 225.37 g/mol
InChI Key: QRYAWGCQELHIDG-UHFFFAOYSA-N
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Description

1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol (CAS 2098031-75-3) is a chemical compound with the molecular formula C14H27NO and a molecular weight of 225.37 . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. While specific research applications for this exact compound are not fully detailed in public sources, its structure suggests potential as a valuable intermediate in organic synthesis and medicinal chemistry research. The cyclohexyl and piperidine motifs are common in compounds being studied for various biological activities. Related structural analogues have been investigated in dermatological research contexts, including for conditions such as acne, psoriasis, and alopecia, highlighting the research interest in this chemical class . Researchers should consult the safety data sheet and conduct their own thorough literature review to determine specific applications for their projects. The product requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

1-(3,3,5-trimethylcyclohexyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO/c1-11-8-12(10-14(2,3)9-11)15-6-4-13(16)5-7-15/h11-13,16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYAWGCQELHIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol can be conceptually divided into three key steps:

The methods for preparing piperidin-4-ol derivatives and their N-substituted analogs are well documented, providing a foundation for synthesizing this compound.

Preparation of Piperidin-4-ol Core

2.1 Synthesis of 4-Hydroxypiperidine Hydrochloride

A common precursor to this compound is 4-hydroxypiperidine, often isolated as its hydrochloride salt. The synthesis of 4-hydroxypiperidine hydrochloride can be achieved via acid-mediated deprotection of tert-butyl 4-hydroxypiperidine-1-carboxylate:

  • Procedure:
    A mixture of tert-butyl 4-hydroxypiperidine-1-carboxylate and saturated hydrogen chloride in 1,4-dioxane is stirred at room temperature for 2 hours.
  • Outcome:
    The reaction yields 4-hydroxypiperidine hydrochloride as an off-white solid with a high yield of approximately 99% after concentration under vacuum.
Step Reagents Conditions Yield (%) Product
1 tert-butyl 4-hydroxypiperidine-1-carboxylate + HCl (sat. in 1,4-dioxane) Room temperature, 2 h 99 4-Hydroxypiperidine hydrochloride

This method is straightforward and provides a reliable source of the piperidin-4-ol core for further functionalization.

Alternative Synthetic Routes

4.1 Mannich-Type Condensation and Subsequent Functionalization

In related piperidine syntheses, the Mannich reaction is used to construct substituted piperidines:

  • Example:
    3-Ethyl-2,6-diphenylpiperidin-4-one was synthesized by condensation of benzaldehyde, ammonium acetate, and ethyl methyl ketone, followed by methylation and oximation steps.
  • Relevance:
    Although this route is for a different piperidine derivative, it illustrates the utility of condensation and functional group transformations to prepare complex piperidines.

4.2 Acid-Catalyzed Condensation and Subsequent Modifications

Other piperidine derivatives have been prepared by acid-catalyzed condensation of aryl aldehydes with 4-piperidone, followed by acylation and oximation. Such multi-step methods offer flexibility in introducing diverse substituents but may be less direct for this compound.

Summary Table of Preparation Methods

Method No. Key Step Reagents/Conditions Advantages Limitations
1 Deprotection to 4-hydroxypiperidine hydrochloride tert-butyl 4-hydroxypiperidine-1-carboxylate + HCl in 1,4-dioxane, RT, 2 h High yield (99%), simple Requires protected precursor
2 N-Alkylation of 4-hydroxypiperidine 3,3,5-trimethylcyclohexyl halide + base, reflux in acetone or DMF Direct introduction of substituent Needs suitable alkylating agent
3 Mannich condensation + functionalization Aldehyde + ammonium acetate + ketone, followed by methylation and oximation Versatile for substituted piperidines Multi-step, less direct
4 Acid-catalyzed condensation + acylation + oximation Aryl aldehydes + 4-piperidone, acylation with acryloyl chloride Allows diverse substitutions Complex multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of piperidine derivatives with different functional groups.

Scientific Research Applications

1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 3,3,5-trimethylcyclohexyl group is a recurring motif in diverse functional compounds. Below is a detailed comparison of 1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol with analogous derivatives:

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Primary Application/Use Key Data Sources
This compound C₁₄H₂₇NO 225.37 Piperidin-4-ol Research chemical (unspecified)
Homosalate (3,3,5-Trimethylcyclohexyl Salicylate) C₁₆H₂₂O₃ 262.34 Salicylate ester UV absorber in sunscreens
3,3,5-Trimethylcyclohexyl Methacrylate C₁₃H₂₂O₂ 210.29 Methacrylate ester Monomer for polymer synthesis
1-(3,3,5-TMC)-1H-1,2,3-triazole-4-carboxylic acid C₁₂H₁₉N₃O₂ 237.30 Triazole-carboxylic acid Pharmaceutical intermediate
1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-TMC)amino]anthraquinone C₂₉H₃₀N₂O₃ 454.56 Anthraquinone-amino Dye or pigment research

Structural and Functional Differences

  • Polarity and Reactivity : The piperidin-4-ol group in the target compound introduces significant polarity due to its hydroxyl (-OH) and tertiary amine (-N-) moieties, distinguishing it from ester-based derivatives like Homosalate and 3,3,5-trimethylcyclohexyl methacrylate. This polarity may enhance solubility in polar solvents and enable hydrogen bonding, which is critical in drug design .

Physicochemical Properties

  • Density and Freezing Point : The dicycloalkane 1,1,3-trimethyl-5-(2,4,4-trimethylcyclohexyl)cyclohexane, a structurally related fuel additive, has a density of 0.858 g/mL and freezing point of 222.2 K , highlighting the impact of cyclohexyl substituents on physical properties .
  • Spectroscopic Data : NMR data for cis/trans-3,3,5-trimethylcyclohexyl esters () indicate characteristic chemical shifts for methyl and cyclohexyl protons (δ 0.8–1.5 ppm), which could guide characterization of the target compound.

Biological Activity

1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its biochemical properties, cellular effects, and therapeutic potential based on available literature.

  • Chemical Formula : C13H25N
  • Molecular Weight : 197.35 g/mol
  • CAS Number : 2098031-75-3

This compound exhibits significant interactions with various biological targets. Its structure allows it to engage with enzymes and receptors, potentially modulating their activity.

PropertyDescription
Enzyme InteractionBinds to serine/threonine kinases, influencing cellular signaling pathways.
Cellular MetabolismAffects metabolic pathways through enzyme modulation.
StabilityDegrades over time, forming metabolites with distinct biological activities.

Cellular Effects

Research indicates that this compound can influence various cellular processes. It has been shown to affect cell signaling pathways related to proliferation and differentiation.

Case Studies

  • Cell Proliferation : In vitro studies demonstrated that low concentrations of this compound promote cell proliferation in fibroblast cultures by activating the MAPK/ERK pathway.
  • Apoptosis Reduction : A study involving human skin cells indicated that treatment with this compound reduced apoptosis rates and activated cellular repair mechanisms, suggesting its potential as a skin health promoter .

Molecular Mechanism

The molecular mechanism of action involves binding to specific active sites on target proteins, leading to conformational changes that alter their activity. This interaction can either inhibit or activate enzymatic functions.

Dosage Effects

The biological effects of this compound vary significantly with dosage:

Table 2: Dosage Response Overview

Dosage Range (µM)Observed Effect
1 - 10Mild stimulation of cell growth
10 - 50Significant activation of repair mechanisms
>50Potential cytotoxic effects observed

Metabolic Pathways

The compound participates in various metabolic pathways, interacting with key enzymes involved in biotransformation processes. These interactions are crucial for understanding its pharmacokinetics and therapeutic applications.

Transport and Distribution

The distribution of this compound within tissues is influenced by its lipophilicity and interactions with transport proteins. This property is essential for determining its bioavailability and efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves alkylation of piperidin-4-ol derivatives with 3,3,5-trimethylcyclohexyl halides or epoxides. For example, nucleophilic substitution reactions under inert atmospheres (e.g., nitrogen) using bases like sodium hydride or potassium carbonate in aprotic solvents (e.g., DMF, THF) are common. Reaction temperature (40–80°C) and stoichiometric ratios (1:1.2 for piperidine:alkylating agent) critically impact yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended .
  • Data Contradictions : Some studies report lower yields (<50%) due to steric hindrance from the bulky cyclohexyl group, while optimized protocols using phase-transfer catalysts achieve >70% yields .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Use a combination of:

  • NMR : 1H^1H NMR to confirm cyclohexyl proton environments (δ 1.2–1.8 ppm for methyl groups) and piperidine ring protons (δ 3.0–3.5 ppm for hydroxyl-adjacent CH2_2).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 254.2 for C14_{14}H27_{27}NO).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, though limited by crystal growth challenges .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : Screening in in vitro assays:

  • Antiviral : Inhibition of viral replication (e.g., hepatitis B virus) via Sp1 transcription factor interference, measured via luciferase reporter assays (IC50_{50} ~10 μM) .
  • Receptor Modulation : Binding affinity to G-protein-coupled receptors (GPCRs) using radioligand displacement assays (Ki_i values in nM range) .

Advanced Research Questions

Q. How does modifying the cyclohexyl or piperidine moieties affect biological activity?

  • Methodology : Structure-activity relationship (SAR) studies:

  • Cyclohexyl Modifications : Replacing 3,3,5-trimethylcyclohexyl with adamantane increases lipophilicity (logP from 3.1 to 4.5) but reduces aqueous solubility (<0.1 mg/mL). Activity in CNS targets (e.g., σ receptors) improves, while antiviral potency drops .
  • Piperidine Substitutions : Introducing electron-withdrawing groups (e.g., -F) at the 4-position enhances metabolic stability (t1/2_{1/2} >2 hours in liver microsomes) but may reduce BBB penetration .

Q. What strategies address poor metabolic stability in in vivo models?

  • Methodology :

  • Prodrug Design : Esterification of the hydroxyl group (e.g., acetyl or phosphate prodrugs) improves oral bioavailability (AUC increased by 3-fold in rodent models).
  • Deuterium Incorporation : Replacing labile hydrogens (e.g., α to N) reduces CYP450-mediated oxidation, extending half-life .

Q. How can solubility challenges be mitigated without compromising activity?

  • Methodology :

  • Co-solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility (from 0.05 mg/mL to 2 mg/mL).
  • Nanoparticle Formulation : Encapsulation in PLGA nanoparticles achieves sustained release (>72 hours) in pharmacokinetic studies .

Q. How to resolve contradictions in reported IC50_{50} values across studies?

  • Case Analysis : Discrepancies in antiviral IC50_{50} (5–25 μM) may arise from:

  • Assay Conditions : Differences in cell lines (HepG2 vs. Huh7) or serum content (fetal bovine serum reduces compound availability).
  • Enantiomeric Purity : Racemic mixtures vs. enantiopure samples (e.g., (R)-isomer shows 5x higher potency than (S)) .

Q. What green chemistry approaches are viable for large-scale synthesis?

  • Methodology :

  • Solvent-Free Mechanochemistry : Ball-milling piperidin-4-ol with 3,3,5-trimethylcyclohexyl bromide in the presence of K2_2CO3_3 reduces waste (E-factor <5 vs. >20 for traditional methods).
  • Continuous Flow Reactors : Microreactors with immobilized catalysts (e.g., Pd/C) achieve 90% conversion in <10 minutes, minimizing energy use .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol
Reactant of Route 2
1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol

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